molecular formula C6H5F2NO B11921107 (2,4-Difluoropyridin-3-yl)methanol CAS No. 1227598-92-6

(2,4-Difluoropyridin-3-yl)methanol

Katalognummer: B11921107
CAS-Nummer: 1227598-92-6
Molekulargewicht: 145.11 g/mol
InChI-Schlüssel: BDGKPGWHROUPGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Difluoropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol It is a fluorinated pyridine derivative, which means it contains fluorine atoms attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoropyridin-3-yl)methanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where fluorine atoms replace hydrogen atoms on the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Difluoropyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2,4-Difluoropyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of (2,4-Difluoropyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2-Fluoropyridin-3-yl)methanol
  • **4-Fluoropyridin-3-yl)methanol
  • **2,3-Difluoropyridin-4-yl)methanol

Uniqueness

(2,4-Difluoropyridin-3-yl)methanol is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other fluorinated pyridine derivatives .

Eigenschaften

CAS-Nummer

1227598-92-6

Molekularformel

C6H5F2NO

Molekulargewicht

145.11 g/mol

IUPAC-Name

(2,4-difluoropyridin-3-yl)methanol

InChI

InChI=1S/C6H5F2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2

InChI-Schlüssel

BDGKPGWHROUPGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1F)CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.